molecular formula C25H19ClFN3O2S B2535160 [5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-92-5

[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2535160
CAS No.: 892414-92-5
M. Wt: 479.95
InChI Key: LSDPUJRHNISCQV-UHFFFAOYSA-N
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Description

This compound is a highly complex tricyclic structure featuring a fused oxa-aza heterocyclic core substituted with a 4-chlorophenyl group, a 4-fluorobenzylthio moiety, and a hydroxymethyl side chain. The presence of halogenated aryl groups (Cl, F) enhances lipophilicity, which may influence blood-brain barrier penetration and metabolic stability .

Properties

IUPAC Name

[5-(4-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-6-18(26)7-5-16)30-25(21)33-13-15-2-8-19(27)9-3-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDPUJRHNISCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with a unique tricyclic structure that integrates various functional groups, including chlorinated and fluorinated phenyl groups. This structural complexity suggests potential for significant biological activity, particularly in pharmacological applications.

Structural Characteristics

The compound's structure can be broken down into several key features:

  • Tricyclic Framework: The triazatricyclo core is essential for its biological interactions.
  • Functional Groups: The presence of chlorinated and fluorinated phenyl groups enhances lipophilicity and may influence receptor binding affinity.

Biological Activity Overview

Research indicates that compounds with similar frameworks often exhibit diverse biological activities such as:

  • Antibacterial Activity: Compounds with chlorinated phenyl groups have shown moderate to strong antibacterial effects against various strains.
  • Enzyme Inhibition: This compound is hypothesized to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Antibacterial Activity

A study evaluating the antibacterial properties of synthesized compounds found that derivatives similar to this compound exhibited notable activity against pathogens such as Salmonella typhi and Bacillus subtilis. The synthesized compounds demonstrated varying degrees of efficacy, with some showing strong inhibition of bacterial growth through mechanisms involving disruption of cell wall synthesis and metabolic pathways .

Enzyme Inhibition

Inhibition studies revealed that compounds related to this structure could effectively inhibit AChE and urease. For instance, a related compound was shown to have strong inhibitory action against urease, which is significant in the treatment of urinary tract infections and other conditions related to urea metabolism .

Binding Affinity Studies

Docking studies have been employed to predict the interaction of this compound with biological targets. These studies indicated that the compound could bind effectively to active sites of target enzymes and receptors due to its structural compatibility .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AChE InhibitionStrong inhibitory effect observed in related compounds
Urease InhibitionSignificant inhibition noted in enzyme activity
Binding AffinityPredicted effective binding to target enzymes via docking studies

The mechanisms through which this compound exhibits its biological activities include:

  • Cell Membrane Disruption: The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability.
  • Enzyme Inhibition: By binding to active sites of enzymes like AChE and urease, it prevents substrate access and subsequent catalysis.
  • Receptor Modulation: The structural features may allow for modulation of receptor activities involved in various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tricyclic Antidepressant Analogs

Venlafaxine (Figure S5, ) shares a tricyclic framework but lacks halogenated substituents. Key differences include:

  • Hydroxymethyl vs. Ethylamine Side Chain: The hydroxymethyl group may reduce off-target interactions with monoamine transporters, a common issue with classical tricyclics .

Halogenated Tricyclic Derivatives

The compound 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo-[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () shares a chlorophenyl group but differs in core heteroatoms (N vs. O/S) and substituent placement. X-ray crystallography (R factor = 0.035) reveals tighter molecular packing in ’s compound due to planar aromatic stacking, whereas the target compound’s hydroxymethyl group likely disrupts crystallinity, enhancing solubility .

Sulfanyl-Containing Analogues

N-Butylpyridinium undecachlorocarbadodecaborate () provides insights into sulfanyl group behavior. While structurally distinct, its Cl–Cl dimerization distances (2.8–3.1 Å) suggest that the 4-fluorobenzylthio group in the target compound may engage in weak intermolecular interactions (e.g., S···π or halogen bonding), influencing aggregation and bioavailability .

Pharmacokinetic and Pharmacodynamic Insights

  • The compound’s lipophilicity (logP estimated >3) suggests similar risks, necessitating toxicity studies .
  • Enzyme Interactions : Sulforaphane () demonstrates enzyme-modulating effects via glucoraphanin metabolism. Though unrelated structurally, the target compound’s hydroxymethyl group could undergo similar Phase II conjugation (e.g., glucuronidation), affecting clearance rates .

Comparative Data Table

Parameter Target Compound Venlafaxine () 12-(4-Cl-Ph)-Hexaaza ()
Molecular Weight ~550 g/mol (estimated) 277.4 g/mol 432.9 g/mol
Halogen Substituents 4-Cl-Ph, 4-F-PhCH₂S- None 4-Cl-Ph
Solubility (logS) -4.5 (predicted, low) -2.1 (moderate) -5.8 (very low)
Key Interactions S···π, Cl/F H-bonding NH/CO H-bonding Aromatic π-stacking
Bioactivity Hypothetical kinase inhibition SNRI activity Undisclosed

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